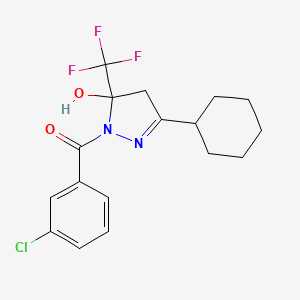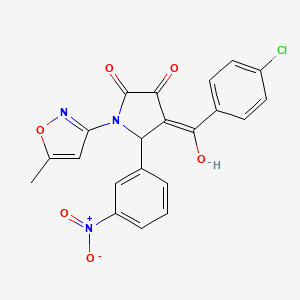![molecular formula C30H28N2 B5360179 1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine](/img/structure/B5360179.png)
1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine is a complex organic compound that features both a piperazine ring and a pyrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyrene moiety and the phenylprop-2-enyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, potentially disrupting cellular processes. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-3-phenylprop-2-enyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
- 1-(1-Naphthylmethyl)piperazine
Uniqueness
1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine is unique due to the presence of the pyrene moiety, which imparts distinct fluorescent properties and potential for DNA intercalation. This sets it apart from other similar compounds that may lack these features and therefore have different applications and mechanisms of action.
Propiedades
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2/c1-2-6-23(7-3-1)8-5-17-31-18-20-32(21-19-31)22-27-14-13-26-12-11-24-9-4-10-25-15-16-28(27)30(26)29(24)25/h1-16H,17-22H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGLXDVSVQVAY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE](/img/structure/B5360099.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5360104.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5360108.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5360111.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B5360127.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5360134.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-thiophenamine](/img/structure/B5360139.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]azocane](/img/structure/B5360159.png)

![N-[3-(methylthio)phenyl]-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5360180.png)
![[5-[[Benzyl(methyl)amino]methyl]-1,2-oxazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B5360187.png)
![Tetrahydrofuran-2-yl[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]methanone](/img/structure/B5360200.png)
![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
